4-((6-Chloropyrimidin-4-yl)oxy)aniline

Catalog No.
S9049702
CAS No.
105130-28-7
M.F
C10H8ClN3O
M. Wt
221.64 g/mol
Availability
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4-((6-Chloropyrimidin-4-yl)oxy)aniline

CAS Number

105130-28-7

Product Name

4-((6-Chloropyrimidin-4-yl)oxy)aniline

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxyaniline

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

VFBLMSPJYJOLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=N2)Cl

4-((6-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound characterized by its unique structure, which includes a chloropyrimidine moiety linked to an aniline group through an ether bond. Its molecular formula is C10H8ClN3OC_{10}H_{8}ClN_{3}O, and it has a molecular weight of approximately 223.64 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, primarily due to the presence of functional groups such as the aniline and chloropyrimidine. Key reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles, which can modify the compound's properties and enhance its biological activity.
  • Coupling Reactions: The aniline part can undergo coupling reactions with various electrophiles, leading to the formation of more complex structures that may exhibit enhanced pharmacological properties.
  • Deprotonation and Protonation: The amino group in aniline can be protonated under acidic conditions, affecting solubility and reactivity.

Research indicates that compounds related to 4-((6-Chloropyrimidin-4-yl)oxy)aniline exhibit significant biological activities, particularly as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of this compound have shown inhibitory effects on Mer and c-Met kinases, which are overexpressed in various tumors. The structure-activity relationship studies suggest that modifications on the aniline or pyrimidine rings can significantly influence their inhibitory potency .

The synthesis of 4-((6-Chloropyrimidin-4-yl)oxy)aniline typically involves several steps:

  • Formation of Chloropyrimidine Derivative: Starting from 2-chloro-4-pyrimidinol, a chloropyrimidine derivative is synthesized.
  • Ether Formation: The chloropyrimidine is then reacted with an appropriate aniline under basic conditions to form the ether linkage.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain high purity for biological testing .

4-((6-Chloropyrimidin-4-yl)oxy)aniline has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing kinase inhibitors targeting cancer therapy.
  • Chemical Research: In studies focusing on structure-activity relationships (SAR) for optimizing drug candidates.
  • Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Studies have shown that 4-((6-Chloropyrimidin-4-yl)oxy)aniline interacts with various biological targets, particularly kinases involved in signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that this compound can form significant interactions with active site residues of target kinases, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 4-((6-Chloropyrimidin-4-yl)oxy)aniline, highlighting its uniqueness. Here are some notable examples:

Compound NameStructureSimilarity Index
3-((2-Chloropyrimidin-4-yl)oxy)anilineStructure0.77
4-Chloro-6-methoxypyrimidin-2-amineStructure0.75
4-(Benzyloxy)-2-chloropyrimidineStructure0.64

Uniqueness

The distinct feature of 4-((6-Chloropyrimidin-4-yl)oxy)aniline lies in its specific arrangement of functional groups that confer unique biological activities compared to other similar compounds. Its ability to selectively inhibit certain kinases while maintaining favorable pharmacokinetic properties makes it a valuable candidate for further research and development.

Nucleophilic Aromatic Substitution Strategies for Pyrimidine-O-Aniline Linkage

Nucleophilic aromatic substitution (SNAr) remains the most widely adopted method for constructing the pyrimidine-oxygen-aniline scaffold. The reaction typically involves displacing a halogen atom (e.g., chlorine) at the 4-position of 6-chloropyrimidine with a phenoxide nucleophile derived from 4-aminophenol. Search results highlight two primary approaches: classical SNAr under basic conditions and transition-metal-catalyzed couplings.

Classical SNAr Conditions:
A representative protocol from Jiangsu Haosen Pharmaceutical Group involves reacting 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol in dimethylacetamide (DMA) using sodium tert-butoxide as the base at 100–110°C. Although optimized for a methoxy-substituted quinoline, this method translates effectively to pyrimidine systems. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
BaseNaOt-Bu (2.5 equiv)Enhances phenoxide nucleophilicity
SolventDMAStabilizes transition state
Temperature100–110°CBalances reactivity vs. decomposition
Reaction Time4–5 hoursEnsures complete substitution

Under these conditions, yields of 90% with HPLC purity >99.7% are achievable. The electron-withdrawing chlorine at the 6-position activates the pyrimidine ring toward nucleophilic attack, while the methoxy groups in analogous systems further enhance reactivity through resonance effects.

Palladium-Catalyzed Coupling:
For electron-deficient pyrimidines requiring milder conditions, Pd-catalyzed C–O bond formation has emerged as a viable alternative. A Pd(L1)/K2CO3/NaOt-Bu system enables coupling at 80–120°C, reducing thermal degradation risks observed in classical SNAr. This method is particularly advantageous for substrates sensitive to high temperatures or strong bases.

Catalytic Cyclocondensation Approaches for Pyrimidine Core Assembly

Cyclocondensation reactions offer a modular route to construct the pyrimidine ring directly from acyclic precursors, bypassing pre-functionalized pyrimidine starting materials. A three-component strategy utilizing 3-aminotriazole, aldehydes, and ketene N,S-acetals under Brønsted acid catalysis exemplifies this approach. While originally developed for triazolo[1,5-a]pyrimidines, the methodology adapts to 6-chloropyrimidines by substituting chlorine-containing acetals.

Mechanistic Insights:

  • Imine Formation: 4-Aminophenol reacts with an aldehyde to generate a Schiff base.
  • Ketene Acetal Addition: N-Methyl-1-(methylthio)-2-nitroethenamine attacks the imine, forming a β-amino enamine intermediate.
  • Cyclization: Trichloroacetic acid promotes intramolecular cyclodehydration, yielding the pyrimidine core.

This method achieves 70–85% yields in water or acetonitrile at ambient temperatures, demonstrating superior atom economy compared to stepwise syntheses.

Optimized Hydrolysis and Diazotization Protocols for Amino Group Introduction

Post-functionalization of nitro intermediates provides a robust pathway to install the aniline moiety. A three-step sequence—C–N coupling, hydrogenation, and diazotization/cyclization—proves effective for introducing amino groups regioselectively.

Case Study:

  • Nitro Intermediate Synthesis:
    Pd-catalyzed coupling of 6-chloro-4-nitropyrimidine with 4-hydroxyphenylboronic acid affords 4-((6-chloropyrimidin-4-yl)oxy)nitrobenzene in 82% yield.
  • Hydrogenation:
    Catalytic hydrogenation (H2, 5 bar, Pd/C, EtOH) reduces the nitro group to amine with >95% conversion.
  • Diazotization/Cyclization:
    Treatment with NaNO2/HCl at 0°C followed by Cu(I)-mediated cyclization yields the final product without epimerization.

This protocol avoids protecting groups and minimizes byproducts, achieving an overall yield of 65–75%.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.0355896 g/mol

Monoisotopic Mass

221.0355896 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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